N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound notable for its potential applications in pharmaceutical chemistry. This compound features a furan ring and a trifluoromethyl group, which are significant in medicinal chemistry due to their unique electronic properties and interactions. The systematic name reflects its structural components, including an amide functional group, which is often associated with biological activity.
This compound is classified under the category of amides, specifically as a secondary amide due to the presence of a nitrogen atom bonded to two carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 335.32 g/mol. The compound's structure includes various functional groups that contribute to its chemical behavior and potential reactivity.
The synthesis of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can be achieved through several methods, typically involving multi-step organic synthesis techniques. One common approach involves:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm the structure of intermediates and final products.
The molecular structure of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can be represented using various structural formulas:
CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)C2=COC=C2
InChI=1S/C16H18F3N2O2/c1-10(17)12(18)14(19)20-15-6-4-5-7-16(15)21-13(11(2)3)8-9/h4-7H,10H2,1-3H3,(H,19,20)(H,18,19)/t10-/m0/s1
The compound has a formal charge of 0 and contains 37 atoms with one chiral center. The bond count is significant, with 76 total bonds including aromatic bonds that contribute to its stability and reactivity.
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide may participate in various chemical reactions typical for amides:
The reactivity of this compound can be influenced by the electronic effects imparted by both the furan ring and the trifluoromethyl group. These substituents can stabilize intermediates or transition states during reactions.
The mechanism of action for N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide in biological systems may involve interactions with specific receptors or enzymes. For instance:
Studies on similar compounds suggest that modifications in the structure can significantly alter biological activity, emphasizing the importance of detailed structure-activity relationship studies.
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is expected to have:
Key chemical properties include:
Relevant data on these properties are crucial for predicting behavior in biological systems and during synthesis.
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has potential applications in:
This comprehensive analysis highlights the significance of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide within chemical research and its potential implications in various scientific fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: